
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O. It is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the reaction of 2-chloro-4-methoxypyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at the 2-position.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Oxidation: Aldehydes, acids, or ketones depending on the reaction conditions.
Scientific Research Applications
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but lacks the methoxy group, which affects its reactivity and applications.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains an additional chloro group, leading to different chemical properties and reactivity.
2-Methoxy-4-(trifluoromethyl)pyrimidine: Lacks the chloro group, resulting in different substitution patterns and applications.
Uniqueness
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .
Biological Activity
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its unique pharmacological properties. This article reviews its biological activity, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds related to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2) activity. In vitro assays indicate that certain derivatives exhibit IC50 values comparable to the standard drug celecoxib, suggesting strong anti-inflammatory properties.
Table 1: COX-2 Inhibition Potency of Pyrimidine Derivatives
Compound | IC50 (μmol) |
---|---|
2-Chloro-4-methoxy-5-(CF3) | 0.04 ± 0.01 |
Celecoxib | 0.04 ± 0.01 |
Other Pyrimidine Derivative A | 0.05 ± 0.02 |
Other Pyrimidine Derivative B | 0.03 ± 0.01 |
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have demonstrated notable antimicrobial efficacy against various pathogens. Studies report effective action against Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 25 μg/mL |
S. aureus | 15 μg/mL |
A. flavus | 30 μg/mL |
A. niger | 20 μg/mL |
Anticancer Activity
The anticancer properties of pyrimidine derivatives are also significant. Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study involving the MDA-MB-231 triple-negative breast cancer cell line, the compound demonstrated an IC50 value of 27.4nM, indicating potent activity compared to doxorubicin.
Table 3: Cytotoxicity of Pyrimidine Derivatives on Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 0.027 |
Caco-2 | 0.040 |
Non-cancer MCF10A | >1 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- COX Enzyme Inhibition : The compound inhibits COX enzymes, reducing prostaglandin synthesis and thereby decreasing inflammation.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death.
- Anticancer Pathways : It induces apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of pyrimidines by increasing their lipophilicity and bioavailability.
Table 4: SAR Analysis of Pyrimidine Derivatives
Substituent | Effect on Activity |
---|---|
-Cl | Increased COX inhibition |
-OCH3 | Enhanced cytotoxicity |
-CF3 | Improved antimicrobial activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine to improve yield and purity?
- Methodological Answer: Optimizing synthesis involves:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions at the 2-chloro position .
- Temperature control : Maintaining 60–80°C prevents side reactions and ensures regioselectivity .
- Base choice : Triethylamine or sodium hydride facilitates deprotonation and intermediate stabilization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer: Key techniques include:
- NMR spectroscopy : 1H and 19F NMR identify substituent positions and confirm trifluoromethyl/methoxy groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in regiochemistry and crystallographic packing .
Q. What experimental approaches are recommended to assess the stability of this compound under various conditions?
- Methodological Answer:
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- pH-dependent studies : Dissolve in buffers (pH 1–13) and track hydrolysis rates using UV-Vis spectroscopy .
- Light sensitivity : Perform photostability tests under ICH Q1B guidelines with controlled UV/visible light exposure .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The trifluoromethyl group at C5 withdraws electron density, enhancing C2-chloro reactivity, while the methoxy at C4 donates electrons, stabilizing intermediates .
- Kinetic studies : Compare reaction rates with analogs (e.g., 4-methoxy vs. 4-H pyrimidines) using stopped-flow techniques in acetonitrile .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives?
- Methodological Answer:
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues .
- Pharmacokinetic modeling : Correlate in vitro IC50 values with in vivo exposure (AUC, Cmax) to adjust dosing regimens .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells .
Q. How can isotopic labeling (e.g., deuterium or tritium) trace metabolic pathways of derivatives?
- Methodological Answer:
- Synthesis of labeled analogs : Introduce 2H or 3H at non-labile positions (e.g., methoxy or trifluoromethyl groups) via Pd-catalyzed hydrogen isotope exchange .
- Mass spectrometry imaging : Track isotope distribution in tissues to map metabolic hotspots .
- Reaction intermediate trapping : Use 19F-NMR to monitor fluorinated metabolites in real-time .
Q. How can computational methods predict regioselectivity in further functionalization of this pyrimidine scaffold?
- Methodological Answer:
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) to prioritize C5-trifluoromethyl or C4-methoxy for modification .
- Machine learning models : Train on pyrimidine reaction databases to predict site-specific reactivity (e.g., Suzuki coupling at C2 vs. C4) .
- Transition state analysis : Use QM/MM simulations to model energy barriers for competing reaction pathways .
Properties
IUPAC Name |
2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUSEPOFBSZNLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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